molecular formula C13H18ClN3O2 B7115135 N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide

N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B7115135
M. Wt: 283.75 g/mol
InChI Key: RFSMZMWSDGORIR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-16-5-6-17(8-12(16)9-18)13(19)15-11-4-2-3-10(14)7-11/h2-4,7,12,18H,5-6,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSMZMWSDGORIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CO)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 3-chlorophenyl isocyanate with 3-(hydroxymethyl)-4-methylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4-methylpiperazine-1-carboxamide.

    Reduction: 3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)piperazine: A simpler derivative with similar biological activity.

    3-(hydroxymethyl)-4-methylpiperazine: Lacks the chlorophenyl group but shares the piperazine core structure.

    N-(4-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide: A positional isomer with the chlorine atom at a different position on the phenyl ring.

Uniqueness

N-(3-chlorophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is unique due to the presence of both the chlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties

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